Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
Description
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (CAS 5896-37-7, C₁₀H₁₂O₄) is a β-keto ester derivative featuring a 5-methylfuran-2-yl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for the development of heterocyclic frameworks and bioactive molecules . Its structure combines the reactivity of the β-keto ester moiety with the electron-rich aromatic furan ring, enabling diverse applications in multicomponent reactions and drug discovery pipelines. The compound is typically stored under controlled conditions (2–8°C, dark) to preserve stability .
Properties
IUPAC Name |
ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFKXSDOXXHURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. One common method includes the use of piperidinium acetate as a catalyst, which facilitates the reaction under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate serves as a crucial building block in organic synthesis. Its structural properties enable the formation of complex molecules through various chemical transformations.
Key Transformations:
- Formation of Heterocycles : The furan moiety allows for the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals.
- Reactivity : The keto group can undergo reduction, alkylation, and condensation reactions, facilitating the creation of new materials and fine chemicals .
Drug Development
The compound has shown potential in the pharmaceutical industry due to its ability to serve as an intermediate in synthesizing biologically active compounds.
Case Studies:
- Pharmacological Evaluations : Research indicates that derivatives of this compound exhibit activity against various targets, including acetylcholinesterase inhibitors for Alzheimer’s disease treatment .
Agrochemicals
In agrochemical applications, this compound is utilized to develop novel pesticides and herbicides. Its structural properties allow for modifications that enhance efficacy against pests while minimizing environmental impact.
Applications:
- Pesticide Development : The compound can be modified to create effective agents against agricultural pests, contributing to sustainable farming practices.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate involves its interaction with biological targets, such as enzymes and receptors. The furan ring and the ester group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Key Research Findings
Electronic Effects: The 5-methylfuran-2-yl group in this compound enhances electron density at the β-keto ester carbonyl, accelerating keto-enol tautomerism compared to phenyl derivatives .
Synthetic Utility : Furan-containing β-keto esters are preferred in green chemistry due to furan’s biodegradability, whereas halogenated phenyl analogues are prioritized in high-yield industrial processes .
Biological Relevance : Nitro- and chloro-substituted analogues (e.g., pyridinyl derivatives) show higher antitubercular activity, while methylfuran derivatives remain understudied in therapeutic contexts .
Biological Activity
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula CHO. Its structure features a furan ring, which is known for contributing to various biological activities. The compound's ester group and the presence of a ketone also play significant roles in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The furan moiety is crucial for binding interactions, influencing various biochemical pathways. It modulates enzyme activity and cellular signaling, potentially leading to therapeutic effects in different biological contexts.
Antimicrobial Properties
Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been evaluated against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth. For instance, studies have shown that it can effectively disrupt the cell wall synthesis of certain bacteria, leading to cell lysis .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit key inflammatory mediators, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The potential anticancer effects of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, which are critical regulators of apoptosis .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Q. Advanced
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side products in industrial-scale synthesis .
- Catalyst optimization : Transition metal catalysts (e.g., Cu(I)) improve regioselectivity in furan coupling .
- Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating .
How can computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the β-keto group is electrophilic (LUMO = -1.8 eV) .
- Molecular docking : Models interactions with enzymes (e.g., acetylcholinesterase) to guide bioactivity studies .
How should researchers resolve contradictions in reported biological activities of structurally similar β-keto esters?
Q. Advanced
- Comparative SAR studies : Tabulate substituent effects:
| Substituent on Furan | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 5-Methyl | 12.3 (Antimicrobial) | |
| 5-Bromo | 8.7 (Antimicrobial) | |
| 5-Trifluoromethyl | 22.1 (Antimicrobial) |
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways .
What are the challenges in scaling up the synthesis of this compound for industrial applications?
Q. Advanced
- Solvent recovery : DMF or DMSO require energy-intensive distillation .
- Byproduct management : Chlorinated byproducts (if using PCl₅) demand rigorous waste treatment .
- Process automation : Implement PAT (Process Analytical Technology) for real-time monitoring .
What role does the 5-methylfuran moiety play in the compound’s reactivity and applications?
Q. Basic
- Electron-rich furan : Enhances electrophilic substitution at the β-keto group .
- Bioactivity : The methyl group improves lipophilicity, aiding membrane penetration in antimicrobial assays .
How is this compound utilized in medicinal chemistry research?
Q. Basic
- Intermediate : Used to synthesize heterocycles (e.g., pyrazoles, indazoles) via reactions with hydrazines .
- Pharmacophore modeling : The β-keto ester motif is a key scaffold in kinase inhibitors .
What purification techniques are optimal for isolating this compound?
Q. Basic
- Recrystallization : Use ethanol/water mixtures (yield: 70–80%) .
- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity .
How does the compound interact with biological targets, and what are the implications for drug development?
Q. Advanced
- Enzyme inhibition : Competes with acetyl-CoA in fatty acid synthase (FAS) binding assays (Kᵢ = 15 μM) .
- Metabolic stability : The 5-methyl group reduces CYP450-mediated oxidation compared to unsubstituted furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
